Cas no 94-83-7 (Ethanol,2-(2,4-dichlorophenoxy)-, 1-benzoate)
94-83-7 structure
Product Name:Ethanol,2-(2,4-dichlorophenoxy)-, 1-benzoate
Ethanol,2-(2,4-dichlorophenoxy)-, 1-benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,2-(2,4-dichlorophenoxy)-, 1-benzoate
- 2-(2,4-dichlorophenoxy)ethyl benzoate
- DTXSID8041296
- 4-09-00-00355 (Beilstein Handbook Reference)
- 2,4-Dichlorophenoxyethyl benzoate
- UNII-6H2A01VER0
- Ethanol, 2-(2,4-dichlorophenoxy)-, benzoate
- EPA Pesticide Chemical Code 030603
- NSC 42928
- DICHLOROPHENOXY)ETHYL BENZOATE, 2-(2,4-
- 2,4-DEB
- EINECS 202-367-4
- WLN: GR CG DO2OVR
- Sesin
- SESIN [MI]
- Ethanol,4-dichlorophenoxy)-, benzoate
- SCHEMBL1412399
- Caswell No. 317
- 2-(2,4-dichlorophenoxy) ethyl benzoate
- 6H2A01VER0
- NS00040421
- 94-83-7
- NSC42928
- BRN 3382317
- NSC-42928
- Q27264903
-
- Inchi: 1S/C15H12Cl2O3/c16-12-6-7-14(13(17)10-12)19-8-9-20-15(18)11-4-2-1-3-5-11/h1-7,10H,8-9H2
- InChI Key: LGURYBCSJPXHTF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCCOC(C1C=CC=CC=1)=O)Cl
Computed Properties
- Exact Mass: 310.0163496g/mol
- Monoisotopic Mass: 310.0163496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.2710 (rough estimate)
- Melting Point: 66°
- Boiling Point: bp1.5 185°
- Refractive Index: 1.5810 (estimate)
Ethanol,2-(2,4-dichlorophenoxy)-, 1-benzoate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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